molecular formula C5H6KNO2 B2438903 potassium 3-cyano-3-methylpropanoate CAS No. 1803593-17-0

potassium 3-cyano-3-methylpropanoate

Cat. No.: B2438903
CAS No.: 1803593-17-0
M. Wt: 151.206
InChI Key: BTJKSYNVNXLOEM-UHFFFAOYSA-M
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Description

potassium 3-cyano-3-methylpropanoate is an organic compound with the molecular formula C5H6KNO2. It is a potassium salt of 3-cyanobutanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyano group (-CN) attached to a butanoate backbone, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Potassium 3-cyanobutanoate, like other potassium-based compounds, primarily targets potassium channels . These channels are transmembrane complexes that regulate the resting membrane potential and the duration of action potentials in cells . The opening of these channels brings about an efflux of K+ ions that induces cell repolarization after depolarization, returns the transmembrane potential to its resting state, and enables for continuous spiking ability .

Mode of Action

Potassium 3-cyanobutanoate interacts with its targets, the potassium channels, in a manner similar to other potassium channel blockers . It binds to and blocks these channels, thereby prolonging the action potential duration . This results in an increase in the effective refractory period (ERP), which prevents re-entrant arrhythmias .

Biochemical Pathways

Potassium channel blockers generally affect theaction potential generation and propagation in cells . By blocking potassium channels, these compounds delay repolarization, leading to prolonged action potentials . This can interfere with normal cellular functions and biochemical pathways, particularly those involving ion transport and electrical signaling.

Pharmacokinetics

Potassium-based compounds are generally absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . They are metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A significant portion of the administered dose is excreted in the urine as metabolites .

Result of Action

The primary result of Potassium 3-cyanobutanoate’s action is the prolongation of the action potential duration in cells . This can lead to changes in cellular excitability and responsiveness to synaptic inputs . In the context of neurological disorders, this could potentially influence neuronal firing patterns and synaptic transmission .

Action Environment

The action, efficacy, and stability of Potassium 3-cyanobutanoate, like other potassium-based compounds, can be influenced by various environmental factors. These include the pH of the environment, the presence of other ions, and the temperature . For instance, changes in extracellular potassium concentrations can alter the function of potassium channels and, consequently, the efficacy of potassium channel blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions

potassium 3-cyano-3-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobutanoic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:

C5H7NO2+KOHC5H6KNO2+H2O\text{C5H7NO2} + \text{KOH} \rightarrow \text{C5H6KNO2} + \text{H2O} C5H7NO2+KOH→C5H6KNO2+H2O

Another method involves the esterification of 3-cyanobutanoic acid with an alcohol, followed by neutralization with potassium carbonate (K2CO3) to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of potassium 3-cyanobutanoate often involves large-scale esterification reactions followed by neutralization. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions typically include controlled temperatures and pH levels to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

potassium 3-cyano-3-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-cyanobutanoic acid

    Reduction: 3-aminobutanoic acid

    Substitution: Various substituted butanoates depending on the nucleophile used

Scientific Research Applications

potassium 3-cyano-3-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving cyano groups.

    Medicine: It serves as a precursor in the synthesis of drugs targeting specific metabolic pathways.

    this compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-cyano-3-methylpropanoate
  • Potassium 2-cyanobutanoate
  • Potassium 4-cyanobutanoate

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of the cyano group and the potassium ion makes it a versatile reagent in organic synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

potassium;3-cyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.K/c1-4(3-6)2-5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJKSYNVNXLOEM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])C#N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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